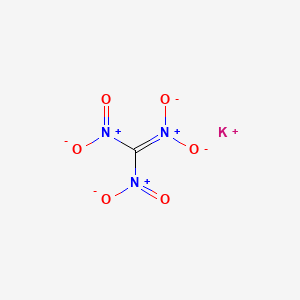
Potassium nitroform
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium nitroform, also known as potassium trinitromethane, is a colorless to white crystalline compound. It is a potassium salt of trinitromethane and is known for its stability and energetic properties. This compound is widely used in the formulation of energetic materials such as gunpowders, rocket propellants, and fireworks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium nitroform can be synthesized by reacting tetranitromethane with potassium nitrite and potassium bicarbonate in a solution of dioxane and water. The reaction mixture is heated and then cooled in an ice water bath to precipitate the this compound, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through the nitration of acetylene with anhydrous nitric acid. This method, discovered in the early 20th century, remains the preferred industrial process due to its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium nitroform undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can yield compounds such as hydrazinium nitroformate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrazine hydrate.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides.
Reduction: Hydrazinium nitroformate.
Substitution: Various substituted nitroform derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium nitroform has several applications in scientific research:
Chemistry: Used in the synthesis of high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays due to its reactive nitro groups.
Medicine: Explored for its potential in drug development, particularly in designing compounds with specific energetic properties.
Industry: Widely used in the production of explosives, propellants, and pyrotechnics
Wirkmechanismus
The mechanism by which potassium nitroform exerts its effects involves the release of energy through rapid decomposition. This decomposition is initiated by heat or a primary explosive, leading to the formation of nitrogen oxides and other gaseous products. The molecular targets and pathways involved include the nitro groups, which undergo redox reactions to release energy .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Similar in its energetic properties but less sensitive to accidental ignition.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A widely used explosive with higher stability.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high performance and stability
Uniqueness: Potassium nitroform is unique due to its combination of stability and energetic properties. Unlike some other energetic materials, it does not detonate unless initiated by a primary explosive, making it safer to handle and store .
Eigenschaften
CAS-Nummer |
14268-23-6 |
|---|---|
Molekularformel |
CKN3O6 |
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
potassium;dinitromethylidene(dioxido)azanium |
InChI |
InChI=1S/CN3O6.K/c5-2(6)1(3(7)8)4(9)10;/q-1;+1 |
InChI-Schlüssel |
ARBJJQGHSYOQCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N+]([O-])[O-])([N+](=O)[O-])[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















